5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(2,1,3-benzothiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14(17-10-2-1-3-11(17)6-5-10)9-4-7-12-13(8-9)16-19-15-12/h1-2,4,7-8,10-11H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHNDTMJDKTONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies:
Enantioselective Construction: This method relies on the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information.
Desymmetrization Process: Starting from achiral tropinone derivatives, this method achieves stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely apply.
Chemical Reactions Analysis
Types of Reactions
5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Scaffold Modifications
The 8-azabicyclo[3.2.1]octane core is shared among several derivatives, but substituent variations lead to divergent pharmacological profiles:
Key Observations :
- Substituent Position : Acidic substituents at C6 (e.g., benzylamine) in enhance hNK1 receptor affinity, while electron-deficient groups like benzothiadiazole at C5 (target compound) may favor interactions with aromatic residues in binding pockets.
- Electronic Effects : Benzothiadiazole’s electron-withdrawing nature contrasts with benzothiophene (), which is more lipophilic and π-rich, suggesting divergent target selectivity.
Heterocyclic Modifications
The benzothiadiazole group distinguishes the target compound from analogs with benzothiazole () or triazole () substituents:
Comparison :
- Unlike benzothiazole derivatives (), benzothiadiazole lacks a hydrogen bond donor, which may reduce off-target interactions with proteases or esterases.
Research Findings and Gaps
- Activity Data : While and provide affinity data for hNK1 and nAChR targets, the target compound’s specific activity remains uncharacterized in the provided evidence.
- Structural Insights : Molecular docking studies are needed to compare benzothiadiazole’s binding mode with benzothiophene () or benzylamine () analogs.
- Safety Profile : The absence of hERG liability in C6-substituted compounds () suggests that the target compound’s C5 substitution may mitigate cardiac risks, but experimental validation is required.
Biological Activity
5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a bicyclic structure that is integral to its biological activity. The molecular formula is with a molecular weight of 282.35 g/mol. Its structural components include the azabicyclo framework and the benzothiadiazole moiety, which are known for their diverse pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂OS |
| Molecular Weight | 282.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical pathways such as apoptosis and cell proliferation. The benzothiadiazole component has been shown to influence signaling pathways that regulate cellular responses to stress and inflammation.
Key Mechanisms:
- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors, modulating their activity.
- Enzyme Inhibition : It can inhibit enzymes that play roles in metabolic pathways relevant to cancer and other diseases.
Structure-Activity Relationship (SAR)
Research into SAR has demonstrated that modifications to the benzothiadiazole core can significantly impact the binding affinity and selectivity towards biological targets. For instance, substituents on the benzothiadiazole ring can enhance or diminish the compound's efficacy against specific cancer cell lines.
Notable Findings:
- Substituent Effects : Variations in the substituents on the benzothiadiazole ring have been correlated with changes in cytotoxicity against tumor cells.
- Binding Affinity : Studies indicate that certain configurations of the bicyclic structure improve binding affinity to target proteins involved in cancer progression.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Cytotoxicity Studies : A study demonstrated that derivatives of this compound exhibited selective toxicity toward malignant cells compared to normal cells, highlighting its potential as an anticancer agent .
- Opioid Receptor Antagonism : Another investigation into similar bicyclic compounds revealed promising results as kappa opioid receptor antagonists, suggesting potential applications in pain management .
Research Findings
Recent research has focused on optimizing the efficacy and safety profiles of this compound for therapeutic applications:
- In vitro Studies : Assays have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
- In vivo Models : Animal studies are underway to assess the pharmacokinetics and biodistribution of these compounds, providing insights into their therapeutic potential and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
